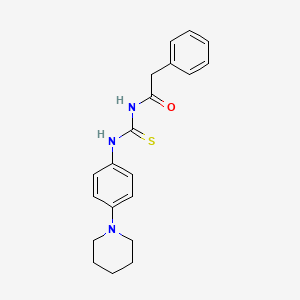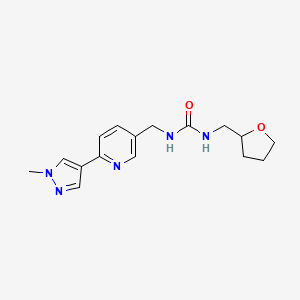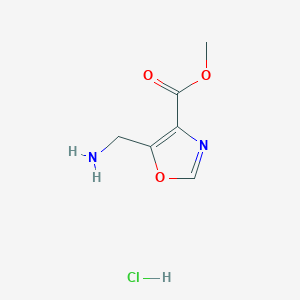![molecular formula C17H20ClN3O3S B2675174 4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(1-ethylpyrazol-4-yl)morpholine CAS No. 2111907-18-5](/img/structure/B2675174.png)
4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(1-ethylpyrazol-4-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(1-ethylpyrazol-4-yl)morpholine, commonly known as CESM, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. CESM is a member of the sulfonyl-containing morpholine family, which has been extensively studied for its diverse biological activities.
作用机制
The mechanism of action of CESM involves the inhibition of tubulin polymerization, which is crucial for the formation of microtubules. CESM binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules and disrupts the microtubule network. This leads to the inhibition of cell division and the induction of apoptosis in cancer cells. In addition, CESM has been shown to inhibit the aggregation of β-amyloid protein, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
CESM has been shown to exhibit potent antitumor activity in vitro and in vivo. CESM inhibits the growth and proliferation of cancer cells, induces apoptosis, and disrupts the microtubule network. CESM has also been shown to inhibit the aggregation of β-amyloid protein, which is a hallmark of Alzheimer's disease. CESM has been shown to have low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One of the major advantages of CESM is its potent antitumor activity and low toxicity towards normal cells. CESM has also been shown to have high selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, CESM has some limitations for lab experiments. CESM is a relatively new compound, and its long-term effects and safety profile are not well understood. In addition, the synthesis of CESM is a multi-step process that requires specialized equipment and expertise.
未来方向
CESM has shown great promise in various fields of scientific research, and there are several future directions that can be explored. One possible direction is to study the efficacy of CESM in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another possible direction is to study the safety and long-term effects of CESM in animal models and clinical trials. In addition, CESM can be modified to improve its pharmacokinetic properties and increase its potency towards cancer cells. Finally, CESM can be studied for its potential applications in other fields of scientific research, such as neurodegenerative diseases and infectious diseases.
合成方法
The synthesis of CESM is a multi-step process that involves the reaction of various reagents and solvents. The first step involves the reaction of 2-chlorostyrene with morpholine in the presence of a base catalyst to form the intermediate product. The intermediate product is then reacted with 1-ethyl-4-bromo-5-methylpyrazole in the presence of a palladium catalyst to form the final product, CESM. The synthesis method of CESM has been optimized to increase the yield and purity of the final product.
科学研究应用
CESM has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of CESM is in the field of cancer research. CESM has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. CESM acts by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and disrupting the microtubule network. CESM has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-2-(1-ethylpyrazol-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S/c1-2-20-12-15(11-19-20)17-13-21(8-9-24-17)25(22,23)10-7-14-5-3-4-6-16(14)18/h3-7,10-12,17H,2,8-9,13H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXMVYVEGFKKQO-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2CN(CCO2)S(=O)(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)C2CN(CCO2)S(=O)(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(1-ethylpyrazol-4-yl)morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


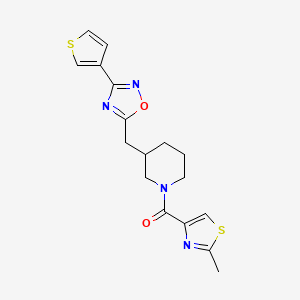
![N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)
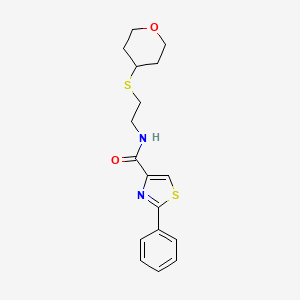

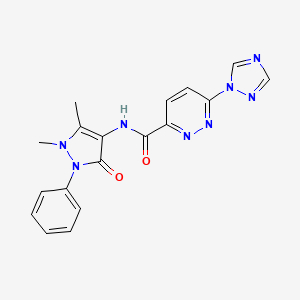
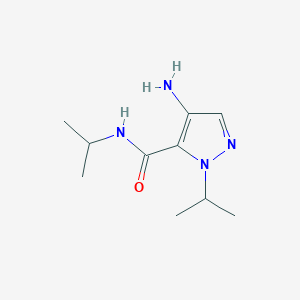
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2675103.png)
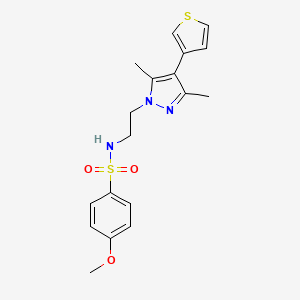
![1-(4-Bromophenyl)-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone](/img/structure/B2675108.png)
![4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2675110.png)
